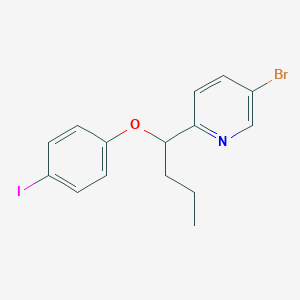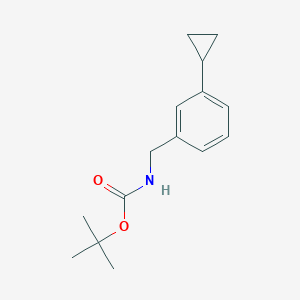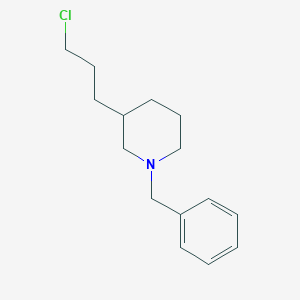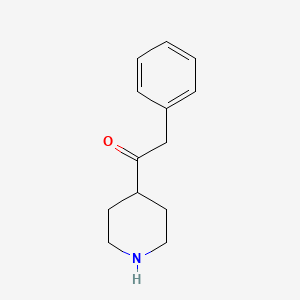![molecular formula C8H7N3S B13979757 1h,3h-[1,2,4]Thiadiazolo[4,3-a]benzimidazole CAS No. 53835-28-2](/img/structure/B13979757.png)
1h,3h-[1,2,4]Thiadiazolo[4,3-a]benzimidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H,3H-[1,2,4]Thiadiazolo[4,3-a]benzimidazole is a heterocyclic compound that features a fusion of benzimidazole and thiadiazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1H,3H-[1,2,4]Thiadiazolo[4,3-a]benzimidazole typically involves the cyclocondensation of benzimidazole-2-thione with 1,3-dibromopropane or 1,3-dichloropropane in the presence of a base such as triethylamine. The reaction is usually carried out in refluxing ethanol, leading to the formation of the desired heterocyclic structure .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, solvent, and catalyst, to achieve higher yields and purity suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions: 1H,3H-[1,2,4]Thiadiazolo[4,3-a]benzimidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to a more reduced form, such as a thiol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole ring, where halogenated derivatives can be formed.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents like N-bromosuccinimide or N-chlorosuccinimide.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Halogenated benzimidazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial and antifungal properties.
Mechanism of Action
The mechanism of action of 1H,3H-[1,2,4]Thiadiazolo[4,3-a]benzimidazole involves its interaction with various molecular targets:
Comparison with Similar Compounds
1H,3H-[1,2,4]Thiadiazolo[4,3-a]benzimidazole can be compared with other similar heterocyclic compounds:
1,3,4-Thiadiazole: Shares the thiadiazole ring but lacks the benzimidazole fusion, resulting in different chemical and biological properties.
Benzimidazole: Lacks the thiadiazole ring, leading to variations in reactivity and applications.
Thiazolo[3,4-a]benzimidazole:
Uniqueness: this compound is unique due to its dual-ring structure, combining the properties of both benzimidazole and thiadiazole, which enhances its versatility in various applications.
List of Similar Compounds
- 1,3,4-Thiadiazole
- Benzimidazole
- Thiazolo[3,4-a]benzimidazole
- Thiadiazolo[3,2-a]pyrimidine
Properties
CAS No. |
53835-28-2 |
|---|---|
Molecular Formula |
C8H7N3S |
Molecular Weight |
177.23 g/mol |
IUPAC Name |
1,3-dihydro-[1,2,4]thiadiazolo[4,3-a]benzimidazole |
InChI |
InChI=1S/C8H7N3S/c1-2-4-7-6(3-1)9-8-10-12-5-11(7)8/h1-4H,5H2,(H,9,10) |
InChI Key |
HCHMTEKUBQPYNJ-UHFFFAOYSA-N |
Canonical SMILES |
C1N2C3=CC=CC=C3N=C2NS1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![4-[8-(3,4-Dimethoxyanilino)imidazo[1,2-a]pyrazin-6-yl]-2-methylbenzamide](/img/structure/B13979710.png)


![N-{4-[(2,5-Dioxopyrrolidin-1-yl)oxy]-4-oxobutyl}hexadecanamide](/img/structure/B13979724.png)



![3-(Dibenzo[b,d]thiophen-2-yl)-9H-carbazole](/img/structure/B13979769.png)
![[8-(Methylthio)-4-morpholin-4-yl-2-(3-thienyl)pyrido[3,2-d]pyrimidin-6-yl]methanol](/img/structure/B13979776.png)


